molecular formula C8H8INO3 B8767556 Methyl 4-iodo-2-methoxynicotinate

Methyl 4-iodo-2-methoxynicotinate

Cat. No. B8767556
M. Wt: 293.06 g/mol
InChI Key: ZQNXHHRSPUYXSN-UHFFFAOYSA-N
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Patent
US09371320B2

Procedure details

To a solution of diisopropylamine (10.4 mL) in THF (150 mL) was added 1.6M n-butyllithium hexane solution (46 mL) under argon atmosphere at −10° C., and the mixture was stirred under argon atmosphere at −10° C. for 30 min. To the reaction mixture was slowly added a solution of 2-fluoro-3-iodopyridine (15 g) in THF (100 mL) at −78° C., and the mixture was stirred under argon atmosphere at −78° C. to −60° C. for 3 hr. To the reaction mixture was slowly added methyl chloroformate (7.21 g) at −78° C., and the mixture was stirred under argon atmosphere at −78° C. for 30 min. To the reaction mixture was slowly added a solution of sodium methoxide (3.90 g) in methanol (45 mL) at −78° C., and the mixture was allowed to be warmed to room temperature, and stirred at room temperature for 1 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (10 g).
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7.21 g
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])C)([CH3:3])C.CCCCCC.C([Li])CCC.FC1[C:25]([I:26])=CC=CN=1.Cl[C:28]([O:30][CH3:31])=[O:29].[CH3:32][O-:33].[Na+]>C1COCC1.CO.O>[I:26][C:25]1[C:3]([C:28]([O:30][CH3:31])=[O:29])=[C:1]([O:33][CH3:32])[N:4]=[CH:5][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
n-butyllithium hexane
Quantity
46 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC1=NC=CC=C1I
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.21 g
Type
reactant
Smiles
ClC(=O)OC
Step Four
Name
Quantity
3.9 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under argon atmosphere at −10° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under argon atmosphere at −78° C. to −60° C. for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred under argon atmosphere at −78° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to be warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=NC(=C1C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.